molecular formula C17H19ClN4O2S B2396114 1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea CAS No. 941975-37-7

1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea

Cat. No.: B2396114
CAS No.: 941975-37-7
M. Wt: 378.88
InChI Key: VOQUYJOJFTYQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 4-chlorophenyl group linked via a urea bridge to a substituted 1,3-thiazole ring. The thiazole moiety is further modified with a 4-methyl substituent and a piperidine-1-carbonyl group at position 3.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-11-14(15(23)22-9-3-2-4-10-22)25-17(19-11)21-16(24)20-13-7-5-12(18)6-8-13/h5-8H,2-4,9-10H2,1H3,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQUYJOJFTYQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

    Urea Formation: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

Key Compounds for Comparison
Compound Name Core Structure Substituents/R-Groups Similarity Score (if available) Reference ID
Target Compound Urea + 1,3-thiazole 4-Chlorophenyl; 4-methyl-5-(piperidine-1-carbonyl) -
1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (AB5) Urea + 1,3-thiazole 3-Sulfonylphenyl; pyridin-2-ylpiperazine 0.487
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino pyrazol-3-carbamide Urea + pyrazole 4-Chlorophenyl; 2,4-dichlorophenyl; piperidino -
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea Urea + 1,3,4-thiadiazole 4-Chlorophenyl; styryl (trans-configuration) -
Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) Urea 4-Chlorophenyl; 2,6-difluorobenzoyl -
Structural Insights
  • Substituent Effects : The piperidine-1-carbonyl group in the target compound may enhance solubility or modulate steric interactions compared to sulfonyl (AB5) or benzoyl (Diflubenzuron) groups.
Pharmacological Potential
  • AB5 : The pyridin-2-ylpiperazine group in AB5 suggests possible CNS or antimicrobial activity, though specific data are unavailable .
  • Piperidine Derivatives : Piperidine-1-carbonyl in the target compound may confer improved blood-brain barrier penetration compared to simpler alkyl substituents.

Physicochemical Properties

Property Target Compound Diflubenzuron 1-(4-Chlorophenyl)-3-{5-[(E)-Styryl]thiadiazol-2-yl}urea
Molecular Weight ~375.85 g/mol 310.68 g/mol 356.83 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) 3.8 4.1
Hydrogen Bond Acceptors 5 4 5
Aqueous Solubility Low (piperidine enhances slightly) Very low (<0.1 mg/L) Low (~1 mg/L)

Key Research Findings

Crystallographic Data : The thiadiazole analog () forms intermolecular N–H⋯N and C–H⋯O bonds, stabilizing a planar conformation. This contrasts with the target compound’s thiazole core, which may adopt different packing modes.

Biological Efficacy: Diflubenzuron’s commercial success highlights the importance of the 4-chlorophenyl-urea scaffold, but the target compound’s thiazole-piperidine substitution could improve target specificity or reduce non-target toxicity .

Synthetic Accessibility : The piperidine-1-carbonyl group in the target compound may complicate synthesis compared to simpler derivatives like AB5 .

Biological Activity

1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN3OS
  • Molecular Weight : 345.85 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. One study demonstrated that a related thiazole compound exhibited significant cytotoxicity with IC50 values ranging from 2.14 µM to 6.28 µM compared to a reference drug with an IC50 of 21.25 µM .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. In vitro studies indicated that derivatives of thiazole exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazole compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial action .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease progression. For example, some thiazole derivatives have been shown to inhibit urease activity, which is crucial for the survival of certain pathogens . Additionally, the presence of the piperidine moiety enhances the lipophilicity and bioavailability of the compound, allowing for better interaction with biological targets.

Study on Anticancer Properties

In a recent investigation, a series of thiazole-based compounds were synthesized and tested for their anticancer effects on several cell lines including Mia PaCa-2 and PANC-1. The study revealed that specific structural modifications led to enhanced potency against these cancer cells .

Antimicrobial Effectiveness

Another study focused on the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds with specific substituents on the thiazole ring exhibited superior antimicrobial activity compared to standard treatments .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundIC50 (µM)Reference
AnticancerThiazole Derivative A2.14
AntimicrobialThiazole Derivative B0.63
Urease InhibitionThiazole Derivative C6.28

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–5°C) during urea coupling reduce hydrolysis.
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling if aryl halides are involved .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve cyclization efficiency but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Question: How is the compound’s structure validated?

Advanced Question: What advanced computational methods complement experimental data for electron density analysis?

Methodological Answer:
Basic Validation :

  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., C=O···H-N interactions) with a resolution <1.0 Å. Use SHELX for refinement .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; thiazole C=O at ~165 ppm) .

Q. Advanced Computational Analysis :

  • Multiwfn wavefunction analysis : Calculate electrostatic potential (ESP) surfaces to map nucleophilic/electrophilic regions. Use .wfn files generated at the B3LYP/6-311+G(d,p) level .
  • Topology analysis : Identify bond critical points (BCPs) for hydrogen bonds using Quantum Theory of Atoms in Molecules (QTAIM) .

Basic Question: What molecular docking strategies predict target binding?

Advanced Question: How do free energy calculations (MM/PBSA) refine docking predictions for kinase targets?

Methodological Answer:
Basic Docking :

  • Receptor preparation : Use AutoDockTools to add polar hydrogens and Gasteiger charges to the protein (e.g., p38 MAP kinase, PDB: 1A9U).
  • Ligand flexibility : Assign torsional degrees of freedom to the urea and thiazole rings .
  • Grid box : Center on the ATP-binding site (40×40×40 Å) with 0.375 Å spacing .

Q. Advanced Refinement :

  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability.
  • MM/PBSA : Calculate binding free energy (ΔG) using 500 frames from the MD trajectory. Prioritize compounds with ΔG < −8 kcal/mol .

Basic Question: What biological targets are hypothesized for this compound?

Advanced Question: How can kinase inhibition assays validate its mechanism of action?

Methodological Answer:
Hypothesized Targets :

  • Kinases : p38 MAPK or JAK2 due to urea’s hydrogen-bonding capacity and thiazole’s π-π stacking .
  • Neurodegenerative targets : NAIP upregulation via dopamine D4 antagonism (based on structural analogs) .

Q. Kinase Assay Protocol :

In vitro assay : Use ADP-Glo™ Kinase Assay with 10 µM ATP and recombinant kinase.

IC₅₀ determination : Fit dose-response curves (0.1–100 µM) to a four-parameter logistic model.

Selectivity screening : Test against a panel of 50 kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

Basic Question: How to resolve contradictory SAR data for urea-thiazole derivatives?

Advanced Question: What multivariate statistical methods improve SAR interpretation?

Methodological Answer:
Contradiction Sources :

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) may enhance kinase inhibition but reduce solubility .
  • Bioassay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) affect IC₅₀ values .

Q. Resolution Strategies :

  • HPLC purity checks : Ensure >95% purity via C18 column (acetonitrile/water gradient) .
  • PLS Regression : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to identify key drivers .

Basic Question: What metabolic stability assays are recommended?

Advanced Question: How to predict Phase I/II metabolism pathways computationally?

Methodological Answer:
Basic Assays :

  • Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

Q. Computational Prediction :

  • CYP450 docking : Use SwissADME to predict major oxidation sites (e.g., piperidine ring).
  • GLIDE XP : Simulate glucuronidation of the urea moiety by UDP-glucuronosyltransferases .

Basic Question: What crystallographic challenges arise with this compound?

Advanced Question: How to analyze intermolecular interactions in polymorphic forms?

Methodological Answer:
Crystallization Issues :

  • Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) via slow evaporation to isolate stable forms .
  • Disorder : Refine piperidine ring occupancy using SHELXL with PART instructions .

Q. Interaction Analysis :

  • Hirshfeld surfaces : Generate via CrystalExplorer to quantify H-bond contributions (e.g., C-H···O vs. N-H···O) .
  • Energy frameworks : Calculate lattice energy (E_total) using CE-B3LYP to compare packing efficiency .

Basic Question: How to assess synthetic pathway scalability?

Advanced Question: What continuous-flow methods improve reaction reproducibility?

Methodological Answer:
Scalability Metrics :

  • Step economy : Merge steps (e.g., one-pot cyclization/coupling) to reduce intermediates .
  • Process mass intensity (PMI) : Optimize solvent usage via DoE (Design of Experiments) .

Q. Continuous-Flow Optimization :

  • Microreactor setup : Use Corning AFR with residence time <5 minutes for exothermic urea coupling.
  • In-line analytics : Integrate FTIR for real-time monitoring of intermediate conversion .

Basic Question: How to design in vivo efficacy studies?

Advanced Question: What pharmacokinetic (PK) parameters require prioritization?

Methodological Answer:
Study Design :

  • Animal model : Use LPS-induced neuroinflammation in C57BL/6 mice (oral dosing, 10 mg/kg).
  • Endpoint analysis : Measure TNF-α/IL-6 levels via ELISA and brain penetration via LC-MS .

Q. PK Prioritization :

  • Bioavailability (F) : Calculate using AUC_po/AUC_iv ratios.
  • Half-life (t₁/₂) : Optimize via prodrug strategies (e.g., esterification of the urea group) .

Basic Question: What safety profiling assays are essential?

Advanced Question: How to mitigate off-target toxicity using cheminformatics?

Methodological Answer:
Basic Profiling :

  • hERG inhibition : Patch-clamp assay (IC₅₀ >10 µM acceptable).
  • Ames test : Assess mutagenicity in TA98/TA100 strains .

Q. Cheminformatics Mitigation :

  • Similarity Ensemble Approach (SEA) : Predict off-targets via PubChem Bioactivity data.
  • Alarm NMR : Detect reactive metabolites (e.g., thiol traps) using ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.